bisphenol A

Description

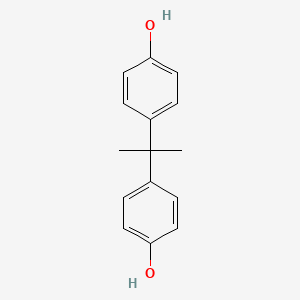

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2, Array | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27100-33-0, 2444-90-8 (di-hydrochloride salt) | |

| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27100-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020182 | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor) | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder | |

CAS No. |

80-05-7 | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT3645I99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8331 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bisphenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BISPHENOL A | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0634 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BISPHENOL A | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/841 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Direct Analysis of Conjugates:with Advancements in Analytical Instrumentation, Particularly Lc Ms/ms, It is Now Possible to Directly Measure the Intact Bpa Conjugates Bpag and Bpas Along with the Free Bpa in a Single Analysis.nih.govnih.govnih.govthis Approach Avoids the Enzymatic Hydrolysis Step and Its Associated Uncertainties. Direct Measurement Provides a More Detailed and Accurate Profile of Bpa Exposure and Metabolism, Allowing Researchers to Distinguish Between the Unconjugated, Biologically Active Form and the Detoxified Conjugated Forms.acs.orgnih.govsolid Phase Extraction Spe is a Common Sample Preparation Technique Used to Isolate Bpa and Its Conjugates from the Complex Biological Matrix Before Lc Ms/ms Analysis.researchgate.netacs.orgthe Development of Methods for the Simultaneous Quantification of Bpa, Its Conjugates, and Even Its Commercial Alternatives Has Become Crucial for Comprehensive Exposure Assessment.dphen1.comcomparing Results from Direct and Indirect Methods Has Shown That While Generally Comparable, Direct Methods May Yield Slightly Higher Concentrations, Which Can Have Implications for Exposure Estimates.researchgate.netnih.gov

Quantitative Approaches to Dose-Response Relationships

The study of bisphenol A (BPA) necessitates sophisticated quantitative methods to understand its complex interactions with biological systems. This is particularly true for its dose-response relationships, which often defy traditional toxicological assumptions.

Characterization of Non-Monotonic Dose-Response Curves (NMDRCs)

A significant focus in BPA research is the characterization of non-monotonic dose-response curves (NMDRCs). nih.gov Unlike traditional linear dose-response relationships, NMDRCs, which can be U-shaped or inverted U-shaped, show that low doses of BPA can cause biological effects that are not seen at higher doses. nih.govfoodpackagingforum.org This phenomenon suggests that the effects of BPA at low, environmentally relevant exposures cannot be reliably predicted from high-dose studies alone. nih.govscispace.com

The mechanisms underlying NMDRCs for BPA are complex and are thought to involve interactions with multiple cellular receptors. nih.govresearchgate.net These can include estrogen receptors (ERα and ERβ), androgen receptors, and thyroid hormone receptors. nih.govmdpi.com At low concentrations, BPA might activate a specific receptor pathway, while at higher concentrations, it could inhibit that same pathway or trigger a different, opposing one, resulting in a non-linear dose-response. nih.gov For instance, in cardiac myocytes, the non-monotonic dose response of BPA is believed to result from the combined effects of increased sarcoplasmic reticulum Ca2+ reuptake/release and decreased Ca2+ influx. nih.govresearchgate.net

Research has demonstrated that NMDRCs are a common feature in BPA studies, with one analysis finding them in over 20% of all experiments examined. nih.govresearchgate.net These non-monotonic responses have been observed across a variety of endpoints, including developmental and reproductive effects, metabolic changes, and impacts on the nervous and immune systems. nih.govresearcherslinks.comtandfonline.com For example, studies on the fish species Catla catla have shown an inverted U-shaped dose-response for vitellogenin levels, where a lower dose of BPA caused a significant increase, while a higher dose resulted in a decrease. researcherslinks.com

Statistical Modeling of Low-Dose Effects

The presence of NMDRCs and other low-dose effects of BPA requires advanced statistical modeling for accurate data interpretation. senseaboutscienceusa.orgnih.gov Traditional linear models are often insufficient to capture these complex dose-response relationships. senseaboutscienceusa.org Consequently, researchers are increasingly employing non-linear regression models, such as polynomial regressions and spline functions, to better characterize the observed data. nih.gov

A key objective of this statistical modeling is to determine a "point of departure" (POD), which serves as a starting point for extrapolating a reference dose for risk assessment. aist.go.jp However, identifying a reliable POD is particularly challenging with NMDRCs. senseaboutscienceusa.org The traditional No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) approaches have been criticized in the context of BPA because effects can occur at doses below the determined NOAEL. nih.govnih.gov The Benchmark Dose (BMD) approach is considered a more quantitative and preferable method for analyzing BPA data, especially when dealing with non-monotonic responses. aist.go.jparxiv.org

To address the complexities and uncertainties in low-dose studies, Bayesian statistical methods are also being utilized. nih.govbyu.edu Bayesian models can incorporate prior knowledge and provide a more robust estimation of the dose-response curve, particularly when data at low doses are limited. nih.govtoxstrategies.com These models are also adept at handling the non-monotonicity of dose-response relationships. byu.edu However, the effectiveness of any statistical model is dependent on adequate study design, including a sufficient number of observations at each dose level. senseaboutscienceusa.orgnih.gov

Interactive Data Table: Key Parameters in Low-Dose Statistical Models for BPA

| Parameter | Description | Relevance to BPA Studies |

| Point of Departure (POD) | The dose at which a biological response starts to diverge from the control. | Essential for setting reference doses, but its determination is complicated by NMDRCs. aist.go.jp |

| No-Observed-Adverse-Effect Level (NOAEL) | The highest experimental dose without a statistically or biologically significant increase in adverse effects. | Often criticized for BPA due to the potential for effects to occur at doses below this level. nih.govnih.gov |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | The lowest experimental dose with a statistically or biologically significant increase in adverse effects. | Used in risk assessment but may not fully capture low-dose effects. tandfonline.com |

| Benchmark Dose (BMD) | A dose derived from modeling the dose-response relationship that corresponds to a specified level of response. | A more quantitative and preferred approach for analyzing BPA data, especially with NMDRCs. aist.go.jparxiv.org |

Research on Chemical Mixtures Involving this compound

Human exposure to chemicals rarely occurs in isolation, making the study of chemical mixtures containing BPA critical for a realistic assessment of its health risks. nih.gov

Assessment of Co-exposure to Multiple EDCs

Assessing the effects of co-exposure to multiple endocrine-disrupting chemicals (EDCs), including BPA, is a complex but vital area of research. nih.gov The combined effects of these chemicals can be additive, synergistic (greater than the sum of their individual effects), or antagonistic (less than the sum of their individual effects). nih.gov

Studies have investigated the combined effects of BPA with other prevalent EDCs like phthalates, parabens, and other phenols. nih.govresearchgate.net Research indicates that even when individual chemicals in a mixture are at concentrations below their individual effect thresholds, the mixture itself can elicit significant biological responses, a phenomenon known as the "cocktail effect." nih.gov

Assessment methods include biomonitoring studies to measure the levels of multiple EDCs in human tissues and fluids, as well as in vitro and in vivo toxicological studies that examine the effects of defined chemical mixtures. nih.gov

Cumulative Risk Assessment Methodologies

Cumulative risk assessment (CRA) methodologies are being developed to evaluate the combined risks from exposure to multiple chemicals that act through a common mechanism or affect the same biological system. canada.cagradientcorp.com For BPA and other EDCs, this often involves assessing their cumulative estrogenic activity. nih.gov

One established CRA method is the use of toxic equivalency factors (TEFs) . nih.govwikipedia.org This approach compares the potency of a chemical to a well-characterized reference chemical (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) for dioxin-like compounds) and expresses its concentration in terms of "toxic equivalents" (TEQs). wikipedia.org The total risk of a mixture is then estimated by summing the TEQs of all the components. wikipedia.org

Another approach is component-based risk assessment , which includes methods like "dose addition" (or concentration addition) and "response addition" (or independent action). canada.ca Dose addition is typically applied to chemicals that act via the same biological mechanism, while response addition is used for those with different mechanisms. canada.ca Given that BPA can interact with multiple receptor pathways, selecting the most appropriate CRA methodology can be a significant challenge. nih.govmdpi.com The U.S. Environmental Protection Agency (EPA) has been developing frameworks and guidelines for conducting cumulative risk assessments to address these complexities. epa.govepa.gov

Interactive Data Table: Commonly Studied EDCs in Mixture with BPA

| Chemical Class | Examples | Common Sources of Exposure |

| Phthalates | Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP) | Plastics, personal care products, food packaging nih.gov |

| Parabens | Methylparaben, Propylparaben | Preservatives in cosmetics, pharmaceuticals, and food nih.gov |

| Other Phenols | Triclosan, Benzophenone-3 | Personal care products, sunscreens, antimicrobial soaps nih.gov |

| Bisphenol Analogues | Bisphenol S (BPS), Bisphenol F (BPF) | Used as BPA substitutes in plastics and resins researchgate.net |

| Polychlorinated Biphenyls (PCBs) | Aroclor 1254 | Legacy industrial chemicals, persistent in the environment |

| Pesticides | Vinclozolin, Atrazine | Agricultural and residential use |

Toxicokinetics and Molecular Mechanisms of Action of Bisphenol a

Absorption, Distribution, Metabolism, and Excretion (ADME) in Biological Systems

The journey of bisphenol A through a biological system involves several key stages, collectively known as ADME. These processes determine the concentration and duration of the compound's presence at its target sites.

The route of exposure significantly influences the systemic absorption and bioavailability of this compound. Oral ingestion is a primary route of human exposure. Following oral administration, BPA is rapidly and extensively absorbed from the gastrointestinal tract, with estimates of absorption ranging from 85% to 100% of the administered dose in various species, including humans. nih.gov However, the systemic bioavailability of the parent (unconjugated) BPA is very low due to extensive first-pass metabolism in the gut and liver. researchgate.netnih.gov Studies in pigs, a valid model for human oral toxicokinetics, have shown that while a large portion of the oral BPA dose is absorbed, it undergoes significant first-pass glucuronidation in both the gut and the liver, resulting in a very low systemic bioavailability of approximately 0.50%. nih.gov

Sublingual exposure presents a different scenario. Research in a canine model demonstrated that BPA can be efficiently and rapidly absorbed through the oral mucosa, leading to a high systemic bioavailability of 70-90%. oup.com This route bypasses the extensive first-pass metabolism in the liver, resulting in significantly higher internal exposure to unconjugated BPA compared to gastrointestinal absorption. oup.com

Dermal absorption of BPA is another potential route of exposure. Studies using human skin have indicated that dermal absorption is limited, with one in vitro study reporting about 10% absorption. nih.gov A study involving dermal administration to human subjects found that approximately 2.3% of the applied dose became systemically available. researchgate.net Dermal exposure results in a longer apparent serum elimination half-life compared to oral exposure. researchgate.netresearchgate.net

Table 1: Bioavailability of this compound by Different Routes of Administration

| Route of Administration | Species | Bioavailability of Unchanged BPA | Key Findings |

| Oral (Gavage) | Piglets | ~0.50% nih.gov | Extensive first-pass glucuronidation in the gut and liver. nih.gov |

| Oral (Capsule) | Humans | Low | Rapidly metabolized to BPA glucuronide. nih.gov |

| Sublingual | Dogs | 70-90% oup.com | Bypasses extensive hepatic first-pass metabolism, leading to higher internal exposure. oup.com |

| Dermal | Humans | ~2.3% researchgate.net | Longer apparent elimination half-life compared to oral route. researchgate.netresearchgate.net |

| Intraperitoneal (ip) | Rats | 3 to 164-fold higher than oral researchgate.net | Higher systemic bioavailability compared to oral administration. researchgate.net |

| Subcutaneous (sc) | Rats | 7 to 245-fold higher than oral researchgate.net | Dramatically higher systemic bioavailability compared to oral administration. researchgate.net |

The liver is the primary site for the metabolism of this compound. nih.gov Once absorbed and transported to the liver, BPA undergoes extensive biotransformation, primarily through Phase II conjugation reactions. The major metabolic pathway is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate BPA to glucuronic acid, forming BPA glucuronide (BPA-G). nih.govnih.gov This metabolite is considered to be biologically inactive and more water-soluble, facilitating its excretion. nih.govnih.gov

In addition to glucuronidation, BPA can also be conjugated with sulfate (B86663) to form BPA sulfate (BPA-S), although this is generally a less significant pathway compared to glucuronidation. nih.govnih.gov Sulfotransferases (SULTs) are the enzymes responsible for this reaction. nih.gov

Phase I metabolism of BPA also occurs, although to a lesser extent. This involves oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of hydroxylated metabolites such as BPA catechol. nih.govresearchgate.net These oxidative reactions can sometimes result in the formation of reactive intermediates. nih.gov Glutathione-S-transferases (GSTs) may also play a role in conjugating these oxidative metabolites. nih.gov

The elimination of this compound and its metabolites from the body is relatively rapid. Following oral administration in humans, unconjugated BPA appears in serum within 5-20 minutes, with a terminal elimination half-life of approximately 6.2 hours. nih.gov The total BPA (unconjugated and conjugated forms) has a similar elimination half-life of about 6.4 hours. nih.gov In contrast, dermal exposure in humans results in a longer apparent elimination half-life, reported to be around 14.8 to 17.6 hours for free BPA. researchgate.netresearchgate.net

The primary route of excretion for BPA metabolites is through the urine. In humans, it is estimated that almost all of an oral dose of BPA is excreted as conjugates in the urine within 24 hours. nih.gov Studies using deuterated BPA have shown a recovery of 84-109% of the administered dose in urine. nih.gov

In some animal species, such as rats, fecal excretion is a major route of elimination, accounting for 65-78% of the administered dose. nih.gov This is partly due to enterohepatic circulation, where BPA glucuronide excreted in the bile can be deconjugated by gut bacteria and the parent BPA reabsorbed. nih.gov However, in humans, enterohepatic circulation of BPA appears to be minimal, leading to rapid and complete urinary excretion of the glucuronide conjugate. nih.gov

Table 2: Elimination Half-Life of this compound in Humans

| Route of Administration | Form of BPA | Elimination Half-Life (t½) | Reference |

| Oral | Unconjugated d6-BPA | 6.2 ± 2.6 hours | nih.gov |

| Oral | Total d6-BPA | 6.4 ± 2.0 hours | nih.gov |

| Dermal | Free d6-BPA | 14.8 ± 4.06 hours | researchgate.net |

| Dermal | Total d6-BPA | 17.9 ± 4.88 hours | researchgate.net |

Molecular and Cellular Mechanisms of this compound Action

This compound can exert its biological effects through various molecular and cellular pathways, primarily by interacting with hormone receptors and signaling cascades.

This compound is well-known for its ability to interact with nuclear hormone receptors, which are ligand-activated transcription factors that regulate gene expression.

Estrogen Receptors (ERα and ERβ): BPA is recognized as a xenoestrogen due to its ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govpnas.org However, its binding affinity for these receptors is significantly lower than that of the natural hormone 17β-estradiol. nih.govresearchgate.net Despite its weaker binding, BPA can act as an agonist for both ERα and ERβ, initiating estrogenic responses. pnas.orgnih.gov Some studies suggest that while BPA is a full agonist for ERα, it may act as a highly specific antagonist for ERβ. nih.govresearchgate.net The transcriptional activity of BPA can vary, with some reports indicating it is a weak activator of both receptors. nih.gov The interaction of BPA with ERs can lead to the modulation of gene expression, affecting processes like cell proliferation and differentiation. nih.gov

Androgen Receptor (AR): this compound can also act as an antagonist to the androgen receptor. nih.govresearchgate.netduke.edu It competitively inhibits the binding of androgens, such as dihydrotestosterone (B1667394) (DHT), to the AR. researchgate.netduke.edu This antagonism can interfere with androgen-dependent signaling pathways. nih.gov The mechanisms of this antiandrogenic activity include not only competing for the ligand-binding domain but also inhibiting the nuclear translocation of the androgen receptor. duke.edunih.gov

Thyroid Hormone Receptor (TR): Research has shown that this compound can act as an antagonist to the thyroid hormone receptor. oup.comnih.govoup.com It can inhibit TR-mediated transcription that is stimulated by the thyroid hormone T3. oup.com The mechanism involves BPA displacing T3 from the receptor and recruiting a transcriptional corepressor, which leads to the suppression of gene expression. oup.comsemanticscholar.org This antagonistic effect is observed more potently on the TRβ isoform. nih.gov

Table 3: Interaction of this compound with Nuclear Receptors

| Nuclear Receptor | Type of Interaction | Reported Effect |

| Estrogen Receptor α (ERα) | Agonist nih.govduke.edu | Activates estrogenic signaling pathways. pnas.org |

| Estrogen Receptor β (ERβ) | Agonist/Antagonist nih.govresearchgate.net | Can act as a weak agonist or a specific antagonist depending on the context. nih.govresearchgate.net |

| Androgen Receptor (AR) | Antagonist nih.govduke.edu | Competitively inhibits androgen binding and reduces nuclear translocation. duke.edunih.gov |

| Thyroid Hormone Receptor (TR) | Antagonist oup.comoup.com | Inhibits T3-mediated gene transcription, particularly via TRβ. oup.comnih.gov |

In addition to its genomic actions via nuclear receptors, this compound can also trigger rapid, non-genomic signaling pathways by interacting with receptors located on the cell membrane.

G Protein-Coupled Estrogen Receptor (GPER): BPA has been shown to bind to and activate the G protein-coupled estrogen receptor (GPER), also known as GPR30. nih.govnih.govmdpi.com This interaction can initiate rapid signaling cascades that are independent of nuclear receptor-mediated gene transcription. nih.gov Activation of GPER by BPA has been linked to the disruption of lipid metabolism and the induction of ferroptosis in liver cells. nih.gov Some BPA analogues, like bisphenol AF (BPAF) and bisphenol B (BPB), have been found to have an even higher binding affinity and agonistic activity for GPER than BPA itself. acs.org

Other Membrane Receptors and Signaling Cascades: BPA can interact with other membrane-associated estrogen receptors (mERs). nih.govnih.gov The activation of these membrane receptors can trigger rapid estrogenic signaling through the activation of various cellular kinase systems, including protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K). nih.govrsc.org These signaling pathways can, in turn, influence a wide range of cellular processes. For instance, in zebrafish oocytes, BPA has been shown to inhibit meiotic maturation through a GPER-dependent activation of the epidermal growth factor receptor (EGFR) and MAPK pathway. oup.com BPA has also been observed to interact with cell surface Toll-like receptors, which may modulate immune responses. nih.gov

Interactions with Aryl Hydrocarbon Receptors (AhRs) and Peroxisome Proliferator-Activated Receptors (PPARs)

This compound (BPA) and its analogues can interact with various nuclear receptors beyond the classical estrogen receptors. Research has identified both the Aryl Hydrocarbon Receptor (AhR) and Peroxisome Proliferator-Activated Receptors (PPARs) as targets.

Studies have shown that BPA can trigger the activation of AhR and its target genes within pancreatic islets, suggesting a role for this pathway in BPA's toxicological effects on the endocrine pancreas. nih.govspringermedizin.de This interaction is a potential mechanism contributing to the diabetogenic actions of BPA. nih.gov

Regarding PPARs, while the parent compound BPA does not significantly activate PPARγ, its halogenated derivatives, such as tetrabromothis compound (TBBPA) and tetrachlorothis compound (TCBPA), are effective ligands and activators of PPARγ. nih.gov Competitive binding assays revealed that TBBPA and TCBPA competitively inhibit the binding of the potent PPARγ agonist, rosiglitazone. nih.gov The activation of PPARγ appears to be dependent on the degree of halogenation of the BPA analogs; bulkier, brominated analogs show a greater capacity for PPARγ activation. nih.gov These findings suggest that halogenated bisphenols could disrupt physiological functions regulated by PPARγ. nih.gov

| Compound | Activity on PPARγ | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| This compound (BPA) | Failed to activate | Not Applicable | nih.gov |

| Tetrabromothis compound (TBBPA) | Partial Agonist | 0.7 µM | nih.gov |

| Tetrachlorothis compound (TCBPA) | Partial Agonist | 6.0 µM | nih.gov |

| Rosiglitazone (Reference Agonist) | Full Agonist | 12.0 nM | nih.gov |

Induction of Oxidative Stress and Associated Cellular Responses

A significant molecular mechanism of this compound toxicity involves the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govbohrium.com BPA exposure has been shown to increase ROS levels through both enzymatic and non-enzymatic pathways, leading to the formation of phenoxyl radicals which can, in turn, generate species like superoxides, peroxides, and hydroxyl radicals. mdpi.com

This increase in ROS has been observed across various models. In Saccharomyces cerevisiae cells, which lack estrogen receptors, high concentrations of BPA lead to a dramatic, dose-dependent increase in intracellular ROS, indicating an estrogen receptor-independent mechanism. nih.gov In mammalian models, BPA exposure is correlated with increased lipid peroxidation, protein oxidation, and superoxide (B77818) generation in the liver of rats. nih.gov Similarly, in human colon cancer cells (HCT116), BPA caused a rise in both mitochondrial and intracellular ROS levels. nih.gov This overproduction of ROS can overwhelm cellular antioxidant defenses, leading to damage of crucial macromolecules like DNA and lipids. nih.govnih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Wistar Rats (Liver) | Significant increase in lipid peroxidation, protein oxidation, and mitochondrial superoxide generation. | nih.gov |

| Saccharomyces cerevisiae (Yeast) | Dose-dependent increase in ROS, with mitochondrial involvement in its production. | nih.gov |

| Human Colon Cancer Cells (HCT116) | Increased mitochondrial and intracellular ROS; elevated malondialdehyde and H2O2 levels. | nih.gov |

| Rat Brain (Hippocampus) | Induced systemic oxidative stress and altered ROS-induced signaling pathways. | mdpi.com |

| Human Epidermal Keratinocytes (HaCaT) | BPA treatment led to ROS generation. | researchgate.net |

Perturbations of Intracellular Calcium Homeostasis

This compound disrupts intracellular calcium (Ca²⁺) homeostasis, a critical element of numerous cellular signaling pathways. nih.gov Studies have demonstrated that BPA can directly affect Ca²⁺ currents and concentrations in various cell types, particularly in the nervous system. In rat dorsal root ganglion (DRG) neurons, BPA was found to reduce voltage-gated Ca²⁺ currents (ICa) in a concentration-dependent manner. nih.gov It also shifted the activation curve of these currents toward a more depolarizing potential. nih.gov

In other cell types, such as neonatal rat cardiomyocytes, acute BPA exposure alters intracellular calcium handling, resulting in prolonged calcium transient upstroke and duration. researchgate.net In human embryonic stem cell-derived cortical neurons, BPA-induced neurotoxicity is linked to the perturbation of intracellular calcium homeostasis, which in turn triggers endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis. nih.gov The disruption of Ca²⁺ and redox homeostasis by BPA is considered a key mechanism underlying its neurotoxic effects. researchgate.net

| Model System | Observed Effect | Reference |

|---|---|---|

| Rat Dorsal Root Ganglion (DRG) Neurons | Concentration-dependent reduction of Ca²⁺ currents (ICa); inhibited increases in intracellular Ca²⁺ concentration. | nih.gov |

| Neonatal Rat Cardiomyocytes | Altered intracellular calcium handling; prolonged Ca²⁺ transient upstroke and duration. | researchgate.net |

| Human Embryonic Stem Cell-Derived Cortical Neurons | Perturbation of intracellular calcium homeostasis, leading to ER stress and apoptosis. | nih.gov |

| Mouse Hippocampal HT-22 Cells | Increased intracellular Ca²⁺ levels, contributing to decreased cell viability. | researchgate.nettandfonline.com |

Mitochondrial Dysfunction and Bioenergetic Alterations

Mitochondria are primary targets for this compound-induced toxicity. nih.gov BPA exposure leads to significant mitochondrial dysfunction and impairs cellular bioenergetics through multiple mechanisms. A key effect is the disruption of the mitochondrial electron transport chain (ETC). nih.gov Studies in Wistar rats have demonstrated that BPA exposure significantly decreases the activities of all five ETC complexes (I, II, III, IV, and V) in liver mitochondria. nih.govresearchgate.net

This impairment of the ETC disrupts oxidative phosphorylation, leading to diminished ATP production and altered mitochondrial respiration. researchgate.netresearchgate.net In mouse fetal cardiomyocytes, BPA was shown to impair mitochondrial bioenergetics, evidenced by reduced basal respiration, ATP-linked respiration, and maximal respiration. researchgate.net Furthermore, BPA can induce a loss of the mitochondrial membrane potential (Δψm), a critical indicator of mitochondrial health. nih.govnih.gov This depolarization of the membrane can lead to electron leakage from the ETC, contributing to the formation of superoxide radicals and exacerbating oxidative stress. nih.govnih.gov The collective evidence indicates that BPA-induced mitochondrial dysfunction is a central event linking oxidative stress to other adverse cellular outcomes. nih.gov

| Model System | Key Findings on Mitochondrial Function | Reference |

|---|---|---|

| Wistar Rat Liver Mitochondria | Significant decrease in the activities of ETC complexes I, II, III, IV, and V. | nih.govresearchgate.net |

| Mouse Fetal Cardiomyocytes | Impaired bioenergetics: reduced basal, ATP-linked, and maximal respiration. | researchgate.net |

| Human Amniotic Mesenchymal Stromal Cells | Loss of mitochondrial membrane potential (Δψm); enhanced production of mitochondrial ROS. | nih.govunicatt.it |

| Human Colon Cancer Cells (HCT116) | Depolarized the mitochondrial membrane potential. | nih.gov |

| Saccharomyces cerevisiae (Yeast) | Decreased activity of complexes I and III; mitochondrial involvement in ROS production. | nih.gov |

Modulation of Cell Proliferation and Apoptosis Pathways

This compound exerts significant effects on fundamental cellular processes, including cell proliferation and programmed cell death (apoptosis). nih.govmdpi.com Research across various cell lines shows that BPA can inhibit cell proliferation, often by inducing cell cycle arrest. mdpi.comresearchgate.net In human prostate epithelial and stromal cells, BPA was found to cause G2/M phase cell cycle arrest through the ATM-CHK1/CHK2-CDC25c-CDC2 signaling pathway. researchgate.net

Concurrently, BPA is a potent inducer of apoptosis. nih.govresearchgate.net It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. tandfonline.com The induction of apoptosis is frequently accompanied by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are the executioners of the apoptotic program. nih.gov For instance, in HCT116 human colon cancer cells, BPA treatment led to the upregulation of caspase-3 and Bax gene expression. nih.gov Similarly, in NB4 leukemia cells, BPA activates both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). tandfonline.com The activation of mitogen-activated protein kinase (MAPK) and AKT signaling pathways is also implicated in BPA-induced toxicity and apoptosis. nih.govtandfonline.com

| Model System | Effect on Proliferation | Effect on Apoptosis | Reference |

|---|---|---|---|

| Human Prostate Cells (RWPE-1, WPMY-1) | Inhibition via G2/M cell cycle arrest | Induction of caspase-dependent apoptosis (caspase-3, -7, -8, -9) | researchgate.net |

| Human Colon Cancer Cells (HCT116) | Inhibited significantly | Induced via upregulation of caspase-3 and Bax | nih.gov |

| Murine Osteoblasts | Inhibited | Induced | mdpi.com |

| NB4 Leukemia Cells | Not specified | Induced via activation of caspase-8 and caspase-9 | tandfonline.com |

Research Methodologies and Advanced Analytical Approaches in Bisphenol a Studies

Experimental Models in Bisphenol A Toxicology

Experimental models are fundamental to toxicological research, providing controlled environments to investigate the direct effects of chemical compounds like BPA on biological systems. These models can be broadly categorized into in vitro and in vivo systems.

In vitro, meaning "in glass," studies are conducted using cells or tissues grown in a laboratory setting. These systems are crucial for dissecting the molecular mechanisms through which BPA exerts its effects. Common in vitro models include immortalized cell lines, such as the human breast cancer cell line MCF-7 and the human liver cancer cell line HepG2, which are used to explore BPA's estrogenic activity and metabolic pathways. researchgate.netmdpi.com The primary metabolic pathway for detoxifying BPA is through phase I hydroxylation and phase II glucuronidation. diva-portal.org

More advanced in vitro models include organ culture systems and organoids, which provide a more physiologically relevant context. sciopen.com For instance, scientists have developed organ culture systems to test the direct effects of BPA on developing fetal mouse mammary tissue, which allows for the study of chemical impacts in the absence of maternal hormones. eurekalert.org Such studies have shown that BPA can directly stimulate growth in fetal mammary tissue. eurekalert.org Similarly, organoid models of the human prostate have been used to investigate how BPA exposure during development might affect the gland later in life. nih.gov These three-dimensional culture systems are valuable for examining the effects of BPA on tissue development and proteomic expression. nih.gov

Interactive Table: Examples of In Vitro Models in BPA Research

| Model System | Tissue/Organ of Origin | Key Research Application |

| MCF-7 Cells | Human Breast Cancer | Studying estrogenic activity and cell proliferation |

| HepG2 Cells | Human Liver Cancer | Investigating BPA metabolism and hepatotoxicity |

| Mammary Gland Organoids | Mouse/Human Mammary Tissue | Assessing effects on fetal gland development and proteome changes nih.gov |

| Prostate Organoids | Human Embryonic Stem Cells | Examining impacts on prostate development and susceptibility to disease nih.gov |

In vivo studies, conducted in living organisms, are essential for understanding the complex interactions of BPA within a whole biological system. A variety of animal models are used in BPA research, each with specific advantages.

Rodent Models: Rats and mice are the most extensively used models in BPA toxicology. nih.govnih.gov Studies in rodents, such as Sprague-Dawley rats and CD-1 mice, have been instrumental in examining the developmental, reproductive, and metabolic consequences of BPA exposure. nih.govcapes.gov.brnih.gov For example, research has shown that developmental exposure to BPA in rats can affect spatial learning and memory. nih.govresearchgate.net Rodent models have also been used to demonstrate that early-life exposure can lead to adverse effects on the male reproductive system, including the prostate and sperm production. aging-us.com

Aquatic Models: The zebrafish (Danio rerio) is a prominent aquatic model used to study the toxic effects of BPA, particularly during development. nih.govscientific.net Its transparent embryos allow for real-time observation of organ development. nih.gov Zebrafish studies have revealed that BPA exposure can lead to embryotoxicity, including cardiac and musculoskeletal malformations, and can alter gonadal development. nih.govresearchgate.net These models are also used to assess the effects of BPA alternatives, with studies showing compounds like Bisphenol AF (BPAF) and Bisphenol F (BPF) also induce developmental effects. acs.org

Non-Human Primate Studies: Non-human primates, such as the rhesus monkey (Macaca mulatta), serve as a crucial translational model due to their physiological and metabolic similarity to humans. factsaboutbpa.orgoup.com Pharmacokinetic studies in these monkeys help researchers understand how BPA is absorbed, metabolized, and distributed in a primate system, providing valuable data for human exposure models. nih.govnih.gov Research in rhesus monkeys has shown that fetal exposure to BPA can alter mammary gland development, with levels of unconjugated, biologically active BPA in maternal serum being comparable to those found in humans. pnas.org

While invaluable, animal models have limitations, and extrapolating their findings to human health presents significant challenges. oup.com One of the primary challenges is the difference in metabolism between species. nih.gov For instance, the rate of BPA glucuronidation, a key detoxification process, is significantly faster in rats and monkeys than in humans. nih.gov Rodents may also have a limited ability to metabolize BPA during fetal development, potentially leading to higher internal concentrations of the active compound compared to adults. nih.gov

The route of administration in animal studies, often oral gavage, may not accurately reflect chronic, low-level human exposure routes, which can bypass initial metabolism in the mouth. eurekalert.org Furthermore, there are noted discrepancies in the results between studies conducted by academic and regulatory researchers, which led to the creation of programs like the Consortium Linking Academic and Regulatory Insights on BPA Toxicity (CLARITY-BPA) to address these inconsistencies. oup.com The complexity of human physiology and genetics means that findings from animal research, while foundational, are not always directly translatable to human health outcomes. oup.com

Advanced Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound in various matrices, from environmental samples to human tissues, are crucial for assessing exposure and understanding its potential health effects. A range of advanced analytical techniques has been developed and refined for this purpose, each with its own advantages and limitations.

Chromatographic Methods (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are the cornerstone of BPA analysis, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of BPA and its analogues. nih.gov This method separates compounds in a liquid mobile phase followed by detection with a mass spectrometer, which provides structural information and allows for precise quantification. acs.org LC-MS/MS is particularly advantageous as it often allows for the direct analysis of BPA without the need for derivatization, a chemical modification step sometimes required for other methods. dphen1.com Modern LC-MS/MS systems, such as those using a triple quadrupole mass detector, can simultaneously quantify BPA and its metabolites in various tissues. acs.org The use of specific ion transitions in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. nih.govacs.org For instance, a method using a SCIEX QTRAP 6500+ system achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for BPA in human plasma. nih.gov However, challenges such as contamination of solvents and laboratory equipment with BPA can affect the accuracy of results, especially at low concentration levels. mdpi.com